molecular formula C24H23N3O4 B13357094 Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13357094
M. Wt: 417.5 g/mol
InChI Key: NDYFOVUFDAMHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a synthetic organic compound with the molecular formula C24H23N3O4 . It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing heterocycles, which are structures of significant interest in medicinal and synthetic organic chemistry due to their broad spectrum of potential pharmacological activities . The molecular structure of this reagent integrates a 7-methylimidazo[1,2-a]pyridine core, which is a fused bicyclic system, substituted with a 4-hydroxy-3-methoxyphenyl group at the 2-position. This methoxyphenol moiety, also known as a vanillyl group, is a common pharmacophore found in various biologically active molecules. The core is further functionalized at the 3-position with an amino linkage to an ethyl benzoate ester. This unique combination of a heterocyclic core, a potential phenolic binding group, and a lipophilic ester moiety makes this compound a valuable intermediate for chemical synthesis and drug discovery research. Researchers can utilize this compound in the synthesis of more complex molecular architectures, particularly in the pursuit of novel fused heterocycles, which are a major focus in organic chemistry . It serves as a key building block for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. The compound is intended for use in laboratory research settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 3-[[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C24H23N3O4/c1-4-31-24(29)17-6-5-7-18(13-17)25-23-22(16-8-9-19(28)20(14-16)30-3)26-21-12-15(2)10-11-27(21)23/h5-14,25,28H,4H2,1-3H3

InChI Key

NDYFOVUFDAMHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

Formation of Imidazo[1,2-a]pyridine Core

  • Starting Materials: 2-Aminopyridine and an appropriate aldehyde or ketone.
  • Reaction Conditions: The reaction could be facilitated by a catalyst like Cu(OTf)2 in acetonitrile at elevated temperatures (e.g., 60°C) for several hours, similar to methods described for related imidazo[1,2-a]pyridines.

Coupling with 4-Hydroxy-3-methoxyphenyl Group

  • Method: This could involve a Suzuki-Miyaura cross-coupling reaction or a similar palladium-catalyzed reaction to attach the phenyl group.
  • Reagents: The appropriate boronic acid or organoboron compound, palladium catalyst, and base.

Formation of the Ethyl Benzoate Moiety

  • Method: This might involve esterification of the benzoic acid derivative with ethanol, possibly using acid catalysis.
  • Reagents: Benzoic acid derivative, ethanol, acid catalyst (e.g., sulfuric acid or HCl).

Final Coupling Reaction

  • Method: The final step could involve a nucleophilic substitution or a coupling reaction to attach the imidazo[1,2-a]pyridine moiety to the ethyl benzoate derivative.
  • Reagents: The imidazo[1,2-a]pyridine derivative, ethyl benzoate derivative, and a suitable catalyst or base.

Analytical Techniques for Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the imidazo[1,2-a]pyridine core.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various receptors and enzymes, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Heterocyclic Core Variations

Compound Core Structure Key Substituents Reference
Target Compound Imidazo[1,2-a]pyridine 4-hydroxy-3-methoxyphenyl, methyl, benzoate
I-6230 Pyridazine Pyridazin-3-yl, phenethylamino
E7M Imidazo[1,2-b]pyridazine Trifluoromethyl, morpholine

Substituent Effects on Benzoate Derivatives

The ethyl benzoate ester and its substitution pattern significantly influence physicochemical properties:

  • describes ethyl carboxylates directly attached to imidazo[1,2-a]pyrimidines (e.g., 2a, 2c), achieving yields of 72–77%.
  • ’s 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine replaces the benzoate with an amine group, which may enhance aqueous solubility but reduce metabolic stability due to the absence of an ester .

Table 2: Functional Group Comparisons

Compound Functional Group Key Properties Reference
Target Compound Ethyl 3-aminobenzoate Balanced lipophilicity, ester hydrolysis
2a () Ethyl carboxylate Higher crystallinity (m.p. 129–131°C)
Compound Primary amine Increased polarity, lower molecular weight

Impact of Aromatic Substituents

The 4-hydroxy-3-methoxyphenyl group in the target compound contrasts with substituents in analogues:

  • I-6373 () substitutes the phenyl ring with a 3-methylisoxazol-5-yl group, introducing a heteroaromatic system with distinct electronic properties .

Table 3: Aromatic Substituent Variations

Compound Aromatic Substituent Electronic Effects Reference
Target Compound 4-hydroxy-3-methoxyphenyl Hydrogen bonding, polarity
I-6373 3-methylisoxazol-5-yl Electron-withdrawing, reduced polarity
Compound Imidazo[1,2-a]pyridin-3-yl Conformational flexibility

Biological Activity

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate features a complex structure that includes an imidazo-pyridine moiety, which is often associated with various biological activities. The compound's IUPAC name indicates the presence of functional groups that may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo-pyridine compounds exhibit potent antimicrobial properties. For example, a related compound demonstrated significant antibacterial activity against various strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.12 µg/mL against Shigella flexneri and Candida albicans . While specific data on Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Potential

Imidazo-pyridine derivatives have been evaluated for their anticancer properties. A study indicated that certain compounds inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting anti-inflammatory and potential anticancer mechanisms . The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been linked to reduced tumor growth in various cancer models.

The biological activity of Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, which may be relevant for its anticancer activity.
  • Interference with Cell Signaling : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against cellular damage.

Study on Related Compounds

A study focusing on imidazo-pyridine derivatives highlighted their ability to inhibit bacterial growth effectively. The derivatives were tested against a panel of pathogens, showcasing their broad-spectrum activity . Although direct studies on Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate are scarce, the promising results from related compounds suggest potential for further investigation.

Quantitative Structure–Activity Relationship (QSAR) Analysis

QSAR models have been developed to predict the biological activity of similar compounds based on their chemical structure. These models can provide insights into how modifications to the Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate structure might enhance its efficacy or reduce toxicity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate?

The synthesis typically involves multi-step routes starting with hydrazine intermediates. For example, oxidative ring closure using sodium hypochlorite in ethanol at room temperature has been demonstrated as a green and efficient method for analogous imidazo[1,2-a]pyridine derivatives . Key steps include:

  • Formation of hydrazine intermediates via condensation reactions.
  • Oxidative cyclization using NaOCl to construct the imidazo[1,2-a]pyridine core.
  • Purification via alumina chromatography to isolate the product in high yields (e.g., 73% for structurally related triazolopyridines) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Essential for resolving atomic-level structural details. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, even for complex heterocycles .
  • NMR spectroscopy : 1H/13C NMR and 2D techniques (e.g., COSY, HSQC) confirm regiochemistry and substituent positioning.
  • HPLC/MS : Ensures purity and validates molecular weight .

Q. How is the biological activity of this compound typically assessed in preclinical studies?

  • Enzyme inhibition assays : Dose-response curves (IC50 determination) using recombinant enzymes (e.g., kinases, proteases).
  • Cellular assays : Cytotoxicity (MTT assay), apoptosis (Annexin V staining), or anti-inflammatory activity (NF-κB luciferase reporter) .
  • Molecular docking : Preliminary insights into binding modes with target proteins (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can contradictory data between computational docking and experimental binding assays be resolved?

  • Cross-validation : Use multiple docking software (e.g., Schrödinger, MOE) to reduce algorithm bias.
  • Isothermal titration calorimetry (ITC) : Quantitatively measure binding thermodynamics.
  • Mutagenesis studies : Identify critical residues in the protein binding pocket to validate docking predictions .
  • Crystallographic refinement : SHELXL can resolve structural ambiguities in protein-ligand complexes .

Q. What strategies optimize reaction yields for imidazo[1,2-a]pyridine derivatives with sensitive substituents?

  • Solvent selection : Ethanol or acetonitrile minimizes side reactions for oxidations .
  • Temperature control : Room temperature avoids thermal decomposition of methoxy/hydroxy groups.
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in analogous triazolopyridines .
  • Real-time monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can structural modifications enhance the compound's pharmacokinetic properties without compromising activity?

  • Bioisosteric replacement : Substitute the ethyl benzoate group with metabolically stable moieties (e.g., trifluoromethyl).
  • Prodrug design : Mask polar groups (e.g., hydroxy) with acetyl or PEGylated derivatives to improve bioavailability .
  • Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify vulnerable sites for degradation .

Q. What analytical approaches resolve ambiguities in NMR spectra caused by tautomerism or dynamic exchange?

  • Variable-temperature NMR : Detect slow exchange processes by cooling samples to –40°C.
  • DOSY experiments : Differentiate tautomers based on diffusion coefficients.
  • DFT calculations : Predict chemical shifts for proposed tautomers and compare with experimental data .

Methodological Considerations

  • Data contradiction : When crystallographic and computational models disagree, prioritize high-resolution (<1.5 Å) X-ray data and validate with mutagenesis .
  • Yield optimization : Balance green chemistry principles (e.g., NaOCl as an oxidant) with reaction efficiency by screening solvent polarity and oxidant stoichiometry .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure statistical robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.